3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a thieno[2,3-b]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring
Preparation Methods
The synthesis of 3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step synthetic routes. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, methoxyphenyl, and pyridinyl groups.
Cyclization: The initial step often involves the formation of the thieno[2,3-b]pyridine core through cyclization reactions. This can be achieved using various methods, such as the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Functionalization: After forming the core structure, subsequent steps involve the introduction of the amino, methoxyphenyl, and pyridinyl groups. This can be done through nucleophilic substitution reactions, where appropriate reagents are used to replace hydrogen atoms with the desired functional groups.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the presence of leaving groups. Common reagents for these reactions include halides, sulfonates, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its functional groups can be modified to enhance specificity and binding affinity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure may be optimized to improve pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of functional groups allows for specific binding interactions, which can modulate the activity of the target molecule. The compound may also participate in signaling pathways, leading to downstream effects that contribute to its overall biological activity.
Comparison with Similar Compounds
3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
This compound: This compound shares the same core structure but may differ in the position or type of functional groups.
Thieno[2,3-b]pyridine derivatives: These compounds have a similar fused ring system but may lack the specific functional groups present in this compound.
Pyridine derivatives: Compounds with a pyridine ring may have different substituents, leading to variations in chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-14-4-2-3-13(11-14)23-19(25)18-17(21)15-5-6-16(24-20(15)27-18)12-7-9-22-10-8-12/h2-11H,21H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFKJXFXZYLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.